1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone
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Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the type of bonds (covalent, ionic, etc.) present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity, and preferred chemical transformations, are also analyzed.Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often consulted for this information.
Future Directions
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properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-5-8(16-14-7)6-10(15)9-3-2-4-11(12)13-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXIGRBZZYMIPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)C2=NC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677516 |
Source
|
Record name | 1-(6-Chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-2-yl)-2-(3-methylisoxazol-5-yl)ethanone | |
CAS RN |
1260783-70-7 |
Source
|
Record name | 1-(6-Chloropyridin-2-yl)-2-(3-methyl-1,2-oxazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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